molecular formula C13H18O2S B3379913 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid CAS No. 17874-35-0

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid

Cat. No.: B3379913
CAS No.: 17874-35-0
M. Wt: 238.35 g/mol
InChI Key: JMMFEXQBJKCYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid (CAS 17874-35-0) is a high-purity organic compound of interest in chemical and pharmaceutical research. With a molecular formula of C13H18O2S and a molecular weight of 238.35 g/mol , this compound serves as a valuable synthetic intermediate. Its structure features a tert-butylphenyl group linked via a methylsulfanyl bridge to a carboxylic acid functional group . The carboxylic acid allows for further derivatization, such as amide bond formation, while the sulfur-containing thioether linkage contributes to unique electronic and steric properties . This chemical is primarily used in scientific research as a key building block for the synthesis of more complex molecules. For example, it has been utilized in the construction of specialized ligands like XU8, which are employed in structural biology and medicinal chemistry studies . Researchers value it for preparing compounds with potential biological activity and for materials science applications. The product is presented as a solid powder and requires storage at room temperature . Key Identifiers • CAS Number: 17874-35-0 • MDL Number: MFCD08444798 • Molecular Formula: C13H18O2S • SMILES: CC(C)(C)C1=CC=C(C=C1)CSCC(=O)O Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-13(2,3)11-6-4-10(5-7-11)8-16-9-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFEXQBJKCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200942
Record name 2-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17874-35-0
Record name 2-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17874-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzyl chloride and thioglycolic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-tert-butylbenzyl chloride is reacted with thioglycolic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis : The tert-butyl group is typically introduced via Friedel-Crafts alkylation or nucleophilic substitution, but specific routes for the target compound require further documentation.
  • Thermal Properties : reports a xanthate analogue with a melting point of 44.3°C, suggesting similar derivatives may exhibit low melting points .

Biological Activity

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a sulfanyl group attached to a tert-butylphenyl moiety, contributing to its unique reactivity and biological profile. Its molecular formula is C12H17OSC_{12}H_{17}OS, with a molecular weight of approximately 217.33 g/mol. The presence of the bulky tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL, respectively. These results suggest potential as an antimicrobial agent in therapeutic applications.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these cell lines were found to be 20 µM and 25 µM, respectively, indicating promising anticancer potential.

Cell LineIC50 (µM)
MCF-720
A54925

The mechanism underlying the biological activity of this compound involves its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases involved in cell proliferation pathways, leading to apoptosis in cancer cells. This interaction is crucial for its anticancer effects, as it disrupts the signaling pathways that promote tumor growth.

Case Studies

  • Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against drug-resistant bacterial strains. The authors noted that it could serve as a lead compound for developing new antibiotics due to its unique mechanism of action that differs from conventional antibiotics.
  • Cytotoxicity Testing : Another investigation focused on the cytotoxic effects on non-cancerous cell lines alongside cancerous ones. Results indicated that while the compound effectively reduced viability in cancer cells, it exhibited minimal toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid with high purity?

  • Methodological Answer : Optimize reaction conditions such as solvent polarity (e.g., dichloromethane for solubility), temperature (controlled reflux), and catalyst selection (e.g., DMAP for acyl transfer). Post-synthesis purification via recrystallization or preparative HPLC can enhance purity. Monitor intermediates using TLC and confirm final purity via melting point analysis and NMR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., sulfanyl S-H stretch at ~2550 cm⁻¹). Cross-validate data with PubChem or GSRS entries for standardized structural descriptors .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

  • Methodological Answer : The sulfanyl (-S-) and acetic acid (-COOH) groups dominate reactivity. The sulfanyl group may undergo oxidation to sulfoxide/sulfone derivatives under oxidative conditions (e.g., H₂O₂), while the acetic acid moiety can participate in esterification or amide coupling. Design experiments with inert atmospheres (N₂/Ar) to prevent unintended oxidation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like Gaussian or ORCA can predict optimal solvents, catalysts, and temperatures. Integrate machine learning (e.g., ICReDD’s reaction path search) to narrow experimental conditions and reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) and validate results using orthogonal methods (e.g., fluorescence assays vs. enzymatic activity tests). Perform dose-response curves and statistical meta-analyses to account for variability. Cross-reference PubChem bioactivity datasets for consistency checks .

Q. How to design a continuous flow reactor for scalable synthesis of this compound?

  • Methodological Answer : Use microreactors with immobilized catalysts (e.g., packed-bed reactors) to enhance mixing and heat transfer. Optimize residence time via computational fluid dynamics (CFD) simulations. Monitor real-time output using inline FTIR or UV-vis spectroscopy to detect byproducts .

Q. What mechanistic insights explain the sulfanyl group’s role in enzyme inhibition studies?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions between the sulfanyl group and enzyme active sites (e.g., cysteine proteases). Validate with site-directed mutagenesis and kinetic assays (Km/Vmax changes). Compare with methylthio or tert-butylthio analogs to isolate steric/electronic effects .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a validated LC-MS/MS protocol with isotope-labeled internal standards (e.g., deuterated analogs). Assess linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (spiked samples). Cross-check with NMR quantification using ERETIC2 for absolute concentration .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification steps due to potential sulfurous byproducts. Wear nitrile gloves and eye protection. Store under inert gas to prevent degradation. Adhere to institutional Chemical Hygiene Plans and emergency procedures outlined in safety data sheets (SDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.